REACTION_CXSMILES
|
[O:1]1[CH:6]=[CH:5][CH2:4][CH2:3][CH2:2]1.[OH:7][CH2:8][C:9](=[O:12])[CH2:10][OH:11]>Cl>[O:1]1[CH2:2][CH2:3][CH2:4][CH2:5][CH:6]1[O:7][CH2:8][C:9](=[O:12])[CH2:10][O:11][CH:2]1[CH2:3][CH2:4][CH2:5][CH2:6][O:1]1
|
Name
|
|
Quantity
|
236.3 g
|
Type
|
reactant
|
Smiles
|
O1CCCC=C1
|
Name
|
|
Quantity
|
90.1 g
|
Type
|
reactant
|
Smiles
|
OCC(CO)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
an exothermic reaction
|
Type
|
CUSTOM
|
Details
|
A cooling bath was applied
|
Type
|
TEMPERATURE
|
Details
|
to maintain the temperature in the range 85°-95° C during the next 15 minutes when
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
heat
|
Type
|
TEMPERATURE
|
Details
|
to maintain the temperature at 85°-95° C for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
Excess dihydropyran was removed
|
Type
|
TEMPERATURE
|
Details
|
by warming under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in 600 ml of diethyl ether
|
Type
|
WASH
|
Details
|
The ether solution was washed (4 × 200 ml) with 5% aqueous sodium carbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with water (3 × 300 ml) and dried over magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The dried solution was distilled under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(CCCC1)OCC(COC1OCCCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 172.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 66.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |